molecular formula C12H13FN2S B15059951 5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine

5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine

Cat. No.: B15059951
M. Wt: 236.31 g/mol
InChI Key: NKWYYMYYMZZDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine is an organic compound that features a thiazole ring substituted with a 2-fluoro-4-methylbenzyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine typically involves the reaction of 2-fluoro-4-methylbenzyl bromide with 4-methylthiazol-2-amine. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl bromide group.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and methyl groups can enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methylbenzyl bromide: A precursor in the synthesis of the target compound.

    4-Methylthiazol-2-amine: Another precursor used in the synthesis.

    2-Fluoro-4-methylbenzylamine: A structurally similar compound with different functional groups.

Uniqueness

5-(2-Fluoro-4-methylbenzyl)-4-methylthiazol-2-amine is unique due to the combination of the thiazole ring and the 2-fluoro-4-methylbenzyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H13FN2S

Molecular Weight

236.31 g/mol

IUPAC Name

5-[(2-fluoro-4-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine

InChI

InChI=1S/C12H13FN2S/c1-7-3-4-9(10(13)5-7)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15)

InChI Key

NKWYYMYYMZZDQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2=C(N=C(S2)N)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.